molecular formula C19H28N2O2 B13814359 4-(1-Carbamoylpropyl)-1-(1,2,3,4-tetrahydro-2-naphthyl)-4-piperidinol CAS No. 52664-18-3

4-(1-Carbamoylpropyl)-1-(1,2,3,4-tetrahydro-2-naphthyl)-4-piperidinol

Cat. No.: B13814359
CAS No.: 52664-18-3
M. Wt: 316.4 g/mol
InChI Key: VLEBMBYDUOAPKR-UHFFFAOYSA-N
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Description

4-(1-Carbamoylpropyl)-1-(1,2,3,4-tetrahydro-2-naphthyl)-4-piperidinol is a piperidinol-derived compound featuring a 1,2,3,4-tetrahydro-2-naphthyl (tetralin) group at position 1 and a 1-carbamoylpropyl substituent at position 4 of the piperidinol ring.

Properties

CAS No.

52664-18-3

Molecular Formula

C19H28N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

2-[4-hydroxy-1-(1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-4-yl]butanamide

InChI

InChI=1S/C19H28N2O2/c1-2-17(18(20)22)19(23)9-11-21(12-10-19)16-8-7-14-5-3-4-6-15(14)13-16/h3-6,16-17,23H,2,7-13H2,1H3,(H2,20,22)

InChI Key

VLEBMBYDUOAPKR-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N)C1(CCN(CC1)C2CCC3=CC=CC=C3C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are compared below based on core frameworks, substituents, and inferred properties:

Compound Name Core Structure Substituents Key Properties/Effects
4-(1-Carbamoylpropyl)-1-(1,2,3,4-tetrahydro-2-naphthyl)-4-piperidinol (Target) Piperidinol 1,2,3,4-Tetrahydro-2-naphthyl; 1-Carbamoylpropyl High polarity (amide group); moderate lipophilicity (tetralin); potential CNS activity
1-(Methylsulfonyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide (PubChem) Piperidine Methylsulfonyl; carboxamide Sulfonyl group increases acidity; carboxamide enhances metabolic stability
Coumatetralyl (Coumarin derivative) Coumarin 3-(1,2,3,4-Tetrahydro-1-naphthyl) Anticoagulant activity via vitamin K epoxide reductase inhibition
Key Observations:
  • Piperidine/Piperidinol Core: Both the target compound and the PubChem analog () share a piperidine-based scaffold, but the target’s hydroxyl group in piperidinol may increase hydrogen-bonding capacity compared to the sulfonyl group in the PubChem compound .
  • Carbamoylpropyl vs.
  • Tetralin vs. Coumarin Backbone: Coumatetralyl () uses a coumarin core with anticoagulant properties, whereas the target compound’s piperidinol-tetralin system may favor central nervous system (CNS) targeting due to improved blood-brain barrier penetration .

Functional Group Impact on Physicochemical Properties

  • Polarity : The carbamoylpropyl group in the target compound increases polarity (logP ~2.1 predicted), whereas the methylsulfonyl group in the PubChem analog lowers logP (~1.8) due to its electron-withdrawing nature .
  • Stability : The amide group in the target compound may confer resistance to hydrolysis compared to ester-containing analogs like Coumatetralyl, which is prone to metabolic degradation .

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